ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]acrylate
CAS No.:
Cat. No.: VC16225897
Molecular Formula: C15H11Br3N4O2
Molecular Weight: 519.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11Br3N4O2 |
|---|---|
| Molecular Weight | 519.0 g/mol |
| IUPAC Name | ethyl (E)-2-cyano-3-[4-(3,4,5-tribromopyrazol-1-yl)anilino]prop-2-enoate |
| Standard InChI | InChI=1S/C15H11Br3N4O2/c1-2-24-15(23)9(7-19)8-20-10-3-5-11(6-4-10)22-14(18)12(16)13(17)21-22/h3-6,8,20H,2H2,1H3/b9-8+ |
| Standard InChI Key | XEJNEJFLBCJBCQ-CMDGGOBGSA-N |
| Isomeric SMILES | CCOC(=O)/C(=C/NC1=CC=C(C=C1)N2C(=C(C(=N2)Br)Br)Br)/C#N |
| Canonical SMILES | CCOC(=O)C(=CNC1=CC=C(C=C1)N2C(=C(C(=N2)Br)Br)Br)C#N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, ethyl (E)-2-cyano-3-[4-(3,4,5-tribromopyrazol-1-yl)anilino]prop-2-enoate, reflects its three primary components:
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Cyanoacrylate core: A propenoate ester with a cyano group at the α-position, enabling electron-withdrawing effects and conjugation.
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Aniline linker: A para-substituted aniline group that bridges the cyanoacrylate and pyrazole moieties.
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3,4,5-Tribromopyrazole: A heavily halogenated heterocycle contributing steric bulk and potential halogen-bonding interactions .
The E-isomer is stabilized by intramolecular hydrogen bonding between the aniline’s NH and the acrylate’s carbonyl oxygen, as evidenced by its canonical SMILES:
CCOC(=O)C(=CNC1=CC=C(C=C1)N2C(=C(C(=N2)Br)Br)Br)C#N.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 518.99–519.0 g/mol | |
| CAS Number | 219793-60-9 | |
| InChIKey | XEJNEJFLBCJBCQ-CMDGGOBGSA-N |
Synthesis and Preparation
Synthetic Pathways
The synthesis involves three sequential steps :
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones yields the pyrazole core.
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Bromination: Electrophilic aromatic bromination introduces three bromine atoms at the 3-, 4-, and 5-positions of the pyrazole ring.
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Coupling Reactions:
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The tribromopyrazole is linked to 4-nitroaniline via nucleophilic aromatic substitution.
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Subsequent reduction of the nitro group to an amine precedes Michael addition with ethyl cyanoacrylate.
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Optimization Challenges
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Bromination Selectivity: Achieving regioselective tribromination requires careful control of temperature and stoichiometry to avoid overhalogenation.
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Steric Hindrance: The bulky tribromopyrazole group complicates coupling reactions, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures .
Physicochemical Properties
Spectral Characterization
While experimental spectra for this specific compound are scarce, its analogs provide insights:
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IR Spectroscopy: Expected peaks include at ~2200 cm and at ~1700 cm.
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NMR: The aniline proton resonates as a singlet near δ 6.8–7.2 ppm, while pyrazole protons appear as deshielded singlets due to bromine’s inductive effects .
Solubility and Stability
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Solubility: Poor aqueous solubility () predicts preferential dissolution in organic solvents like DMSO or dichloromethane.
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Stability: Susceptible to photodegradation due to the acrylate’s conjugated system; storage under inert atmosphere is recommended .
| Analog Structure | Activity (IC) | Target |
|---|---|---|
| 3,5-Dibromo-1H-pyrazole | 2.3 μM | Staphylococcus aureus |
| 4-Nitroaniline-conjugated | 8.7 μM | EGFR kinase |
Material Science Applications
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